cis-2-Butenoic acid amide
Overview
Description
“Cis-2-Butenoic acid amide” is a chemical compound with the formula C4H7NO . It is also known as the cis isomer of crotonic acid . The compound has a molecular weight of 85.1045 .
Synthesis Analysis
Amides can be synthesized through various methods. One common method is the nucleophilic acyl substitution of acyl halides (or anhydrides) with amines . Another method involves the partial hydrolysis of nitriles . A third method uses a dehydrating reagent, such as DCC . A specific method for synthesizing this compound is not mentioned in the sources, but these general methods for amide synthesis could potentially be applied.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources, reactions of similar compounds, such as crotonic acid, are described. For example, crotonic acid can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 85.1045 . Other properties such as density, boiling point, and melting point are not provided in the sources .Scientific Research Applications
1. Amide Isomerization
Cis-2-butenoic acid amide is involved in the study of nucleophilic catalysis of amide isomerization. This process, where a tetrahedral intermediate disrupts amide resonance, facilitates rotation about the C-N bond, providing insights into physical organic chemistry (Cox, Wack, & Lectka, 1999).
2. Steric Factors in Isomerization
Research has explored the role of steric factors in the cis/trans isomerization of amide bonds in secondary amides. This is crucial in biological and synthetic processes, with implications in enzymatic hydrolysis and synthetic medicinal chemistry (Thakkar, Svendsen, & Engh, 2018).
3. Nickel-Catalyzed Diarylation
This compound derivatives have been used in nickel-catalyzed conjunctive cross-coupling reactions. This method, utilizing an electron-deficient olefin ligand, highlights the potential for regiocontrolled diarylation directed by a native amide functional group (Derosa et al., 2018).
4. Inhibition of Peptidylglycine Hydroxylase
Studies have indicated that derivatives of cis-2-butenoic acid, like 4-phenyl-3-butenoic acid, can inhibit peptidylglycine hydroxylase. This enzyme is crucial in the production of amidated peptides, with implications in biochemistry and pharmacology (Bradbury, Mistry, Roos, & Smyth, 1990).
5. Heat Effects on Cis- and Trans-Crotonic Acids
Research into the thermal cis–trans equilibration of cis- and trans-crotonic acids (2-butenoic acids) provides insights into chemical reactions and transformations at various temperatures, relevant to chemistry and material science (Hocking, 1972).
6. Conformational Alteration by Acids
The acid-induced conformational alteration of cis-preferential aromatic amides has been studied, revealing changes from cis to trans conformation. This research is significant in the field of molecular chemistry and material science (Okamoto et al., 2011).
properties
IUPAC Name |
(Z)-but-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31110-30-2 | |
Record name | cis-2-Butenoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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